2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine
CAS No.: 1275171-77-1
Cat. No.: VC3053767
Molecular Formula: C12H16N4S
Molecular Weight: 248.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1275171-77-1 |
---|---|
Molecular Formula | C12H16N4S |
Molecular Weight | 248.35 g/mol |
IUPAC Name | 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-amine |
Standard InChI | InChI=1S/C12H16N4S/c1-15-4-6-16(7-5-15)12-14-10-3-2-9(13)8-11(10)17-12/h2-3,8H,4-7,13H2,1H3 |
Standard InChI Key | LIDFZJSMIUQYTK-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)N |
Canonical SMILES | CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)N |
Introduction
Structural Characteristics and Chemical Properties
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine comprises a benzothiazole core structure with a 4-methylpiperazine substituent at the 2-position and an amino group at the 6-position. This unique structural arrangement contributes to its specific physicochemical properties and biological activities.
Physical and Chemical Properties
The compound 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine has the following key properties:
Property | Value |
---|---|
CAS Number | 1275171-77-1 |
Molecular Formula | C₁₂H₁₆N₄S |
Molecular Weight | 248.35 g/mol |
SMILES Notation | CN1CCN(C2=NC3=C(C=C(N)C=C3)S2)CC1 |
MDL Number | MFCD19105788 |
Appearance | Solid |
The structure features a benzothiazole core with an amino group at the 6-position, which enhances its water solubility compared to unsubstituted benzothiazole derivatives . The 4-methylpiperazine group at the 2-position contributes to its basicity and potential for hydrogen bonding, which may influence its pharmacokinetic properties and receptor interactions .
Spectroscopic Characteristics
Based on structural analysis and comparison with related compounds, 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine would exhibit characteristic spectroscopic features. While specific spectral data for this exact compound is limited in the search results, related benzothiazole compounds show typical spectral patterns:
Analytical Method | Expected Characteristics |
---|---|
IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), C-S stretching (700-800 cm⁻¹) |
¹H NMR | Aromatic protons (6.8-7.9 ppm), NH₂ protons (3.5-4.0 ppm), piperazine protons (2.3-3.5 ppm), N-CH₃ (2.1-2.3 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 248 [M]⁺, fragment at m/z 233 [M-CH₃]⁺ |
The compound's predicted collision cross-section data indicates its structural dimensions in various ionized states, which is valuable for mass spectrometric analysis :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 249.11685 | 153.3 |
[M+Na]⁺ | 271.09879 | 166.3 |
[M+NH₄]⁺ | 266.14339 | 162.4 |
[M+K]⁺ | 287.07273 | 159.1 |
[M-H]⁻ | 247.10229 | 157.3 |
Synthetic Methodologies
The synthesis of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine can be approached through several routes, primarily building upon established methods for benzothiazole derivatives.
General Synthetic Approach
Based on related benzothiazole compounds in the literature, a general synthetic pathway would involve:
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Preparation of a 6-substituted-2-chlorobenzothiazole intermediate
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Nucleophilic substitution with 4-methylpiperazine
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Functional group modification to introduce the amino group at the 6-position
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies include microwave-assisted synthesis, which has been shown to accelerate reactions of similar benzothiazole derivatives significantly. This approach could potentially be adapted for the synthesis of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine with improved yields and shorter reaction times .
Biological Activities and Applications
Benzothiazole derivatives, including those with piperazine substituents, exhibit diverse biological activities that make them valuable scaffolds in medicinal chemistry research.
Pharmacological Profile
While specific biological activity data for 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine is limited in the search results, related benzothiazole derivatives demonstrate a range of pharmacological properties:
The 6-amino substitution on the benzothiazole ring could potentially enhance water solubility and binding interactions with biological targets compared to unsubstituted analogs .
Structure-Activity Relationships
The biological activity of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine is likely influenced by specific structural features:
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The benzothiazole core provides a rigid scaffold that can interact with various biological targets through π-π stacking with aromatic residues
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The 4-methylpiperazine moiety enhances solubility and may facilitate interactions with specific receptors or enzymes
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The 6-amino group could serve as a hydrogen bond donor, potentially increasing binding affinity to target proteins
Comparative analysis with related compounds suggests that modifications at the 6-position of the benzothiazole ring significantly impact biological activity. For example, substituting the amino group with hydroxyl (as in 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-ol) alters the compound's hydrogen bonding pattern and consequently its biological properties .
Comparative Analysis with Related Compounds
Understanding the relationship between 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine and structurally similar compounds provides valuable insights into its properties and potential applications.
Structural Analogs
The following table compares 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine with related benzothiazole derivatives:
Hybrid Molecules
Recent research has focused on creating hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active moieties. For example, fluoroquinolone derivatives linked to 6-substituted 2-aminobenzothiazoles have shown enhanced antibacterial activity compared to parent compounds . These hybrid approaches represent a promising direction for developing compounds with improved efficacy and broader spectrum of activity.
Functional Group Effects
The position and nature of substituents on the benzothiazole ring significantly influence biological activity. Studies on related compounds have shown that:
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Electron-donating groups (like amino) at the 6-position often enhance antimicrobial activity
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The presence of the 4-methylpiperazine moiety improves water solubility and membrane permeability
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Substitution patterns affect binding to specific biological targets, potentially altering therapeutic profiles
Hazard Type | Classification | GHS Pictogram |
---|---|---|
Acute Toxicity | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | Warning |
Skin Irritation | H315 (Causes skin irritation) | Warning |
Eye Irritation | H319 (Causes serious eye irritation) | Warning |
Respiratory | H335 (May cause respiratory irritation) | Warning |
Future Research Directions
Research on 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine and related benzothiazole derivatives continues to evolve, with several promising directions for future investigation.
Structure Optimization
Further research could focus on structural modifications to optimize biological activity and pharmacokinetic properties:
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Introduction of additional functional groups to enhance target specificity
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Development of prodrug forms to improve bioavailability
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Creation of novel hybrid molecules combining the 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine scaffold with other bioactive moieties
Mechanism of Action Studies
Detailed investigations into the mechanisms of action of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine and its derivatives would provide valuable insights for drug development:
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Identification of specific molecular targets
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Elucidation of structure-activity relationships
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Understanding of resistance mechanisms and strategies to overcome them
Advanced Applications
Potential advanced applications of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-amine and its derivatives include:
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Development as fluorescent probes for biological imaging due to the inherent fluorescence properties of benzothiazole compounds
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Incorporation into targeted drug delivery systems
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Exploration as components of combination therapies for resistant infections or aggressive cancers
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